molecular formula C22H21NO B12808421 2-(3,4-Dimethylanilino)-1,2-diphenylethanone CAS No. 38829-51-5

2-(3,4-Dimethylanilino)-1,2-diphenylethanone

Cat. No.: B12808421
CAS No.: 38829-51-5
M. Wt: 315.4 g/mol
InChI Key: FSARAMHFAYCCNK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylanilino)-1,2-diphenylethanone is an organic compound characterized by the presence of a 3,4-dimethylanilino group attached to a diphenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylanilino)-1,2-diphenylethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and benzophenone.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions.

    Procedure: The 3,4-dimethylaniline is reacted with benzophenone in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3,4-Dimethylanilino)-1,2-diphenylethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(3,4-Dimethylanilino)-1,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylanilino)-1,2-diphenylethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylanilino)-1,2-diphenylethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(3,4-Dimethylanilino)-1,2-diphenylethylamine: Contains an amine group instead of a ketone.

    3,4-Dimethylaniline: The parent amine used in the synthesis of the target compound.

Uniqueness

2-(3,4-Dimethylanilino)-1,2-diphenylethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

38829-51-5

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-1,2-diphenylethanone

InChI

InChI=1S/C22H21NO/c1-16-13-14-20(15-17(16)2)23-21(18-9-5-3-6-10-18)22(24)19-11-7-4-8-12-19/h3-15,21,23H,1-2H3

InChI Key

FSARAMHFAYCCNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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